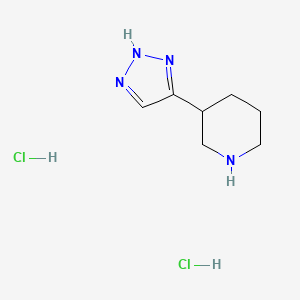

3-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

3-(2H-triazol-4-yl)piperidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.2ClH/c1-2-6(4-8-3-1)7-5-9-11-10-7;;/h5-6,8H,1-4H2,(H,9,10,11);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCQTJRVIVYQEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NNN=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride typically involves the use of “click” chemistry, a powerful and versatile method for constructing triazole rings. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale implementation of the CuAAC reaction, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the triazole ring or the piperidine moiety.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized triazole derivatives, while substitution reactions can introduce different functional groups to the triazole ring.

Wissenschaftliche Forschungsanwendungen

3-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Wirkmechanismus

The mechanism of action of 3-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

*Estimated based on structural analogs.

Key Comparative Insights:

Triazole Isomerism and Substituent Effects: The 1,2,3-triazole core in the target compound and derivatives allows for distinct hydrogen-bonding interactions compared to 1,2,4-triazole isomers (). For example, 1,2,4-triazoles exhibit reduced hydrogen-bond acceptor capacity (3 acceptors vs. 4 in 1,2,3-triazoles), impacting target binding . Conversely, the methyl group () improves lipophilicity, favoring membrane permeability .

Salt Form and Solubility :

- All compounds are hydrochloride salts, but stoichiometry varies. The 1:2 ratio (e.g., ) ensures high aqueous solubility, critical for in vivo applications.

Functional Group Additions: The hydroxyl group in ’s compound increases polarity (TPSA ~72 vs.

Synthetic Accessibility :

- Click chemistry () is pivotal for synthesizing 1,2,3-triazole derivatives (e.g., target compound and ), offering high yields and regioselectivity. In contrast, 1,2,4-triazoles () may require alternative routes, such as cyclocondensation .

Biologische Aktivität

3-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride, often referred to as 3-TYP, is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

The primary target of 3-TYP is SIRT3 , a member of the sirtuin family of proteins. As a selective inhibitor of SIRT3, 3-TYP modulates various cellular processes. In studies involving HepG2 cells exposed to cadmium, it was found to inhibit the expression and activity of SOD2 , an important antioxidant enzyme regulated by SIRT3. This inhibition suggests a potential role for 3-TYP in oxidative stress-related conditions.

Pharmacological Properties

The compound exhibits a wide range of biological activities, including:

- Antimicrobial Activity : Triazole derivatives have been shown to possess significant antimicrobial properties. For instance, studies indicate that 3-TYP may inhibit the growth of various pathogenic microorganisms.

- Anticancer Potential : The triazole ring structure is associated with anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : Research has highlighted the potential of triazole-containing compounds in neuroprotection, particularly through inhibition of acetylcholinesterase (AChE) activity. This effect could be beneficial in treating neurodegenerative diseases .

Antimicrobial Activity

A study evaluated several triazole derivatives against clinical isolates of Candida auris, revealing that certain derivatives induced apoptotic cell death and cell cycle arrest with minimal toxicity. The most active compounds demonstrated MIC values ranging from 0.24 to 0.97 μg/mL .

Anticancer Activity

In another investigation, compounds similar to 3-TYP were tested for their ability to induce apoptosis in cancer cell lines. The results indicated that modifications on the triazole ring significantly enhanced biological activity, suggesting that structural optimization could lead to more potent anticancer agents .

Data Table: Biological Activities of 3-TYP Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.